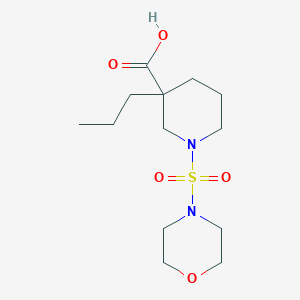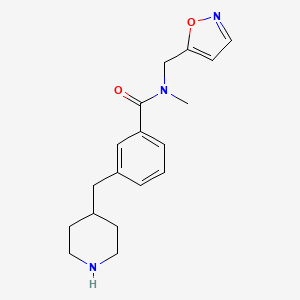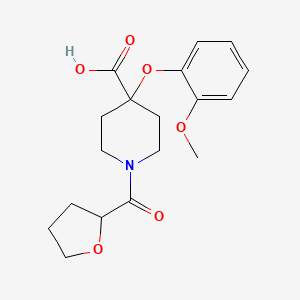
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. MPPC is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channels (ASICs). This compound binds to the ion channels and alters their activity, leading to changes in cellular physiology. This compound has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to have analgesic effects by modulating the activity of TRPV1 and ASICs, which are involved in pain perception. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in experiments. However, there are limitations to using this compound in lab experiments. Its effects on ion channels can vary depending on the experimental conditions, making it difficult to replicate results. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several directions for future research on 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential in treating cancer. This compound has been shown to induce apoptosis in cancer cells and may be useful in developing new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels.
合成法
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 1-(4-chlorobutyl)piperidine with morpholine and sodium sulfite to form the intermediate compound, 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine. The intermediate compound is then treated with sodium hydroxide to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used as a tool in studying the role of ion channels in cellular physiology.
特性
IUPAC Name |
1-morpholin-4-ylsulfonyl-3-propylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-2-4-13(12(16)17)5-3-6-15(11-13)21(18,19)14-7-9-20-10-8-14/h2-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOQWFLWNYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide](/img/structure/B5433780.png)
![3-{2-[(3-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433781.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)

![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)

![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)
![3-(allylthio)-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433846.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)
![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)